molecular formula C8H16S2 B8609141 2-Butyl-1,3-dithiane CAS No. 21792-53-0

2-Butyl-1,3-dithiane

Cat. No.: B8609141
CAS No.: 21792-53-0
M. Wt: 176.3 g/mol
InChI Key: SNFKIFRRRLEODN-UHFFFAOYSA-N
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Description

2-Butyl-1,3-dithiane is a specialized organosulfur compound belonging to the 1,3-dithiane family, characterized by its six-membered ring containing two sulfur atoms at the 1 and 3 positions and a butyl substituent at the 2-position . This compound is of significant value in synthetic organic chemistry, primarily serving as a protected form of a carbonyl compound or as an intermediate in umpolung (polarity reversal) strategies, most notably in the Corey-Seebach reaction . 1,3-Dithianes like this compound are widely employed as robust protecting groups for aldehydes and ketones. They are typically formed through an acid-catalyzed reaction of a carbonyl compound with 1,3-propanedithiol . This protection is stable under a wide range of conditions, including both basic and neutral media, and can withstand the action of powerful nucleophiles such as organolithium (RLi) and Grignard reagents (RMgX) . This stability allows for selective reactions at other functional sites on the molecule while the carbonyl group remains masked. Deprotection back to the original carbonyl can be achieved through various methods, including hydrolysis and oxidative protocols using reagents like o-iodoxybenzoic acid (IBX) . The product is intended for research applications as a building block and synthetic intermediate. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21792-53-0

Molecular Formula

C8H16S2

Molecular Weight

176.3 g/mol

IUPAC Name

2-butyl-1,3-dithiane

InChI

InChI=1S/C8H16S2/c1-2-3-5-8-9-6-4-7-10-8/h8H,2-7H2,1H3

InChI Key

SNFKIFRRRLEODN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1SCCCS1

Origin of Product

United States

Synthetic Methodologies for 2 Butyl 1,3 Dithiane and Its Derivatives

Direct Synthesis of 2-Butyl-1,3-dithiane

The direct synthesis of this compound typically proceeds through the thioacetalization of a suitable carbonyl precursor with 1,3-propanedithiol (B87085).

Thioacetalization of Carbonyl Precursors

Thioacetalization is a fundamental reaction for preparing 1,3-dithianes, involving the condensation of an aldehyde or ketone with a dithiol. For this compound, the primary carbonyl precursor is butyraldehyde (B50154) (butanal). This reaction converts the electrophilic carbonyl carbon into a dithioacetal, where the carbon atom is no longer electrophilic. The process generally involves the reaction of butyraldehyde with 1,3-propanedithiol.

Role of Acid Catalysts (e.g., p-toluenesulfonic acid, Lewis acids)

The thioacetalization reaction typically requires the presence of an acid catalyst, which can be either a Brønsted acid or a Lewis acid. These catalysts facilitate the reaction by activating the carbonyl group towards nucleophilic attack by the thiol.

Common Brønsted acid catalysts include p-toluenesulfonic acid (PTSA), which has been successfully employed for the protection of aldehydes and ketones as thioacetals. The use of PTSA, particularly when adsorbed on silica (B1680970) gel, can offer advantages such as short reaction times, excellent yields, and simplified purification procedures, as the hygroscopic silica gel helps remove the water byproduct, shifting the equilibrium towards product formation.

Lewis acids are also widely utilized due to their efficiency and often milder reaction conditions. Examples of effective Lewis acid catalysts for thioacetalization include boron trifluoride diethyl etherate (BF₃·OEt₂). Other effective Lewis acids include yttrium triflate, hafnium trifluoromethanesulfonate, tungstophosphoric acid (H₃PW₁₂O₄₀), and indium triflate. These catalysts promote the formation of dithianes from various carbonyl compounds, including aliphatic and aromatic aldehydes and ketones, often in high yields and under mild conditions.

Table 1: Representative Acid Catalysts for Thioacetalization

Catalyst TypeSpecific CatalystNotes
Brønsted Acidp-Toluenesulfonic Acid (PTSA)Often used with silica gel to remove water, leading to high yields and simplified work-up.
Lewis AcidBoron Trifluoride Diethyl Etherate (BF₃·OEt₂)Commonly used, can be more active than milder catalysts.
Lewis AcidYttrium TriflateEffective for converting carbonyl compounds to dithianes, including chemoselective protection of aldehydes.
Lewis AcidHafnium TrifluoromethanesulfonateProvides high yields under mild conditions, tolerates sensitive functional groups.
Lewis AcidTungstophosphoric Acid (H₃PW₁₂O₄₀)Effective and highly selective, can be used solvent-free.
Lewis AcidIndium TriflateMild catalyst, effective at ambient temperature, also useful for transthioacetalization.

Specific Procedures for 2-tert-Butyl-1,3-dithiane (B14743061)

The synthesis of 2-tert-butyl-1,3-dithiane follows the general thioacetalization methodology, utilizing pivaldehyde (2,2-dimethylpropanal) as the carbonyl precursor. A specific procedure involves reacting pivaldehyde with 1,3-propanedithiol in the presence of an acid catalyst, such as N-bromosuccinimide (NBS), in a solvent like dichloromethane. For instance, a 62% yield of 2-tert-butyl-1,3-dithiane has been reported using pivaldehyde and 1,3-propanedithiol with NBS as a catalyst. Other acid catalysts, including p-toluenesulfonic acid, have also been employed for the synthesis of related tert-butyl-substituted dithianes.

Synthesis of 2-Lithio-2-butyl-1,3-dithiane and Related Lithiated Species

The 2-lithio-1,3-dithiane species are pivotal in organic synthesis, acting as acyl anion equivalents (a concept known as "umpolung" or reversal of polarity). This allows the carbon atom, which was originally electrophilic in the carbonyl precursor, to behave as a nucleophile.

Deprotonation Strategies using Organolithium Reagents (e.g., n-BuLi, t-BuLi)

The most common method for generating 2-lithio-1,3-dithianes, including 2-lithio-2-butyl-1,3-dithiane, is the direct deprotonation of the corresponding 1,3-dithiane (B146892) using strong organolithium bases.

n-Butyllithium (n-BuLi) : This is a widely used organolithium reagent for the deprotonation of 1,3-dithianes. The deprotonation typically occurs at the C-2 position of the dithiane ring, which is acidic due to the stabilizing effect of the adjacent sulfur atoms. The reaction is commonly performed at low temperatures, such as -20 °C or -78 °C, in ethereal solvents like tetrahydrofuran (B95107) (THF). For example, the parent 2-lithio-1,3-dithiane (Lithium 1,3-dithian-2-ide) can be prepared from 1,3-dithiane by metalation with one equivalent of n-butyllithium at -20 °C in THF.

tert-Butyllithium (B1211817) (t-BuLi) : While n-BuLi is prevalent, other strong bases like tert-butyllithium can also be employed for deprotonation. The choice of organolithium reagent can sometimes influence reaction rates or selectivity, particularly with more substituted dithianes.

The resulting 2-lithio-1,3-dithiane is a highly reactive nucleophile that can then react with various electrophiles, such as alkyl halides, epoxides, aldehydes, ketones, and carboxylic acid derivatives, to form new carbon-carbon bonds.

Transmetalation Approaches (e.g., Sn/Li transmetalation)

An alternative and often faster method for generating 2-lithio-1,3-dithianes is through transmetalation, particularly tin-lithium (Sn/Li) exchange. This approach involves starting with a 2-stannyl-1,3-dithiane derivative. Treatment of these stannylated dithianes with alkyllithium reagents, such as methyllithium (B1224462) (MeLi) or lithium diisopropylamide (LDA), results in a rapid Sn/Li transmetalation.

This transmetalation process can occur within minutes at very low temperatures (e.g., -78 °C), which is significantly faster than direct deprotonation (H/Li metalation) at the same temperature. The speed and efficiency of Sn/Li transmetalation make it a valuable strategy, especially when dealing with substrates that contain electrophilic sites that might not survive the slower direct metalation conditions. This allows for the generation of nucleophilic 2-dithiane centers in molecules where direct deprotonation would lead to undesirable side reactions.

Table 2: Comparison of Lithiation Strategies for 1,3-Dithianes

StrategyReagent(s)Conditions (Typical)Advantages
Deprotonationn-Butyllithium (n-BuLi)Low temperature (-20 °C to -78 °C), ethereal solvent (e.g., THF)Widely used, straightforward for many substrates.
Deprotonationtert-Butyllithium (t-BuLi)Low temperature, ethereal solventStronger base, potentially faster for some cases.
TransmetalationAlkyllithium (e.g., MeLi, LDA) with 2-stannyl-1,3-dithianeVery low temperature (-78 °C), rapid reaction (minutes)Much faster than direct metalation, allows for electrophilic sites in the substrate.

Influence of Solvent and Temperature on Lithiation

The formation of the 2-lithio-1,3-dithiane intermediate, a crucial step in the synthesis of this compound derivatives, is typically achieved through deprotonation of the 1,3-dithiane ring at the C2 position. This deprotonation is commonly performed using strong bases, primarily organolithium reagents such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi). fishersci.at

The choice of solvent and temperature significantly influences the efficiency and selectivity of this lithiation reaction. Tetrahydrofuran (THF) is a widely preferred solvent for these transformations, often employed at low temperatures. fishersci.at The use of low temperatures, typically around -78 °C (e.g., using a dry ice/acetone bath), is critical to stabilize the highly reactive lithiated species and prevent undesirable side reactions.

For 2-substituted 1,3-dithianes, such as this compound, t-butyllithium may be employed as the deprotonating agent, particularly when more hindered substrates are involved. fishersci.at The reactivity of organolithium reagents, including n-BuLi, is known to be influenced by their aggregation state in solution. Additives like hexamethylphosphoramide (B148902) (HMPA) or N,N,N',N'-tetramethylethylenediamine (TMEDA) can be used to disrupt these aggregates, thereby increasing the reactivity and improving the selectivity of lithiation reactions by solvating the lithium cation. fishersci.atfishersci.se HMPA, for instance, is known to enhance the selectivity of lithiation by breaking up the oligomers of lithium bases. fishersci.se

The following table summarizes the typical conditions for the lithiation of 1,3-dithianes:

ReagentSolventTemperature (Approx.)Additives (Optional)Effect of Additives
n-ButyllithiumTetrahydrofuranLow temperaturesHMPA, TMEDAEnhance reactivity, improve selectivity by breaking up lithium aggregates. fishersci.atfishersci.se
tert-ButyllithiumTetrahydrofuranLow temperaturesHMPA, TMEDAUsed for more hindered substrates; similar effects with additives. fishersci.at

Preparation of Substituted this compound Derivatives

The 2-lithio-1,3-dithiane intermediate serves as a potent nucleophile, enabling the synthesis of a wide array of substituted this compound derivatives through reactions with various electrophiles. This approach leverages the concept of "umpolung" reactivity, where the normal polarity of a carbonyl group (electrophilic carbon) is reversed, allowing the dithiane carbanion to act as a masked acyl anion equivalent. uni.luuwindsor.ca

Alkylation Reactions

Alkylation reactions are a fundamental method for introducing alkyl chains at the C2 position of the 1,3-dithiane ring. The 2-lithio-1,3-dithiane, formed by deprotonation, readily reacts with alkyl halides. fishersci.atuib.noacs.org

Primary alkyl iodides and bromides are the most commonly employed alkylating reagents due to their high reactivity in SN2 displacement reactions. fishersci.at Alkyl chlorides are generally less reactive and are synthetically useful primarily for allylic and benzylic derivatives. fishersci.at The mechanism for alkylation with unhindered alkyl halides typically proceeds via an SN2 pathway, resulting in a complete inversion of configuration at the electrophilic carbon. fishersci.at However, with sterically hindered optically active alkyl halides, a single electron transfer (SET) mechanism can be observed, leading to racemization. fishersci.at

For example, the alkylation of 2-methyl-1,3-dithiane (B1361393) with a dichloride has been reported to yield an adduct in 75% yield. fishersci.at Similarly, 1,1-diethoxy-3-(2-methyl-1,3-dithian-2-yl)propan-2-ol was formed, albeit in low yield (13%), through an alkylation reaction involving a dithiane and methyl iodide in the presence of n-butyllithium. ontosight.ai The general procedure involves treating the 1,3-dithiane with butyllithium (B86547) to generate the carbanion, followed by reaction with an alkyl halide to yield the alkylated product. uib.no

Key alkylating reagents used in the synthesis of substituted dithianes include:

Alkylating ReagentType of Alkyl HalideReaction Pathway (Typical)Stereochemical Outcome (Typical)
Methyl iodidePrimary alkyl iodideSN2Inversion of configuration
Ethyl bromidePrimary alkyl bromideSN2Inversion of configuration
Primary alkyl iodides/bromidesPrimarySN2Inversion of configuration
Allyl bromideAllylic bromideSN2Inversion of configuration
Benzyl chlorideBenzylic chlorideSN2Inversion of configuration
Sterically hindered alkyl halidesSecondary/TertiarySN2 / SETInversion or Racemization

Addition Reactions to Dithiane Ring

While the primary reactivity of 1,3-dithianes and their 2-lithio derivatives is centered on the C2 position, the dithiane ring itself can participate in certain transformations. However, direct "addition reactions to the dithiane ring" in the sense of adding across double bonds or similar functionalities within the saturated C-S-C-S-C-C ring are not a common or primary synthetic pathway for forming this compound derivatives. The ring is saturated and typically stable under the conditions used for C2-deprotonation and subsequent reactions.

More complex reactions involving the dithiane ring system can occur, such as ring expansion reactions of 1,3-dithiane derivatives. For instance, enantioselective ring expansion reactions of 1,3-dithiane derivatives catalyzed by chiral phosphoric acid have been reported, involving a 1,2-sulfur rearrangement followed by a stereospecific nucleophilic addition to a cationic thionium (B1214772) intermediate. This type of reaction involves a rearrangement and subsequent addition to a reactive intermediate derived from the dithiane, rather than a direct addition to the intact saturated dithiane ring itself. While 1,3-dithiane-2-thione (B156169) (a derivative with a thione group at C2) can undergo nucleophilic substitution, electrophilic addition, and ring-opening reactions, these are specific to the thione functionality and not the saturated dithiane ring.

Therefore, in the context of preparing substituted this compound derivatives, the focus is predominantly on reactions at the C2 position, rather than direct addition reactions to the dithiane ring carbons or sulfur atoms.

Formation of Functionalized Dithiane Adducts

Beyond simple alkylation, the 2-lithio-1,3-dithiane intermediate can react with a broad spectrum of electrophiles to form highly functionalized dithiane adducts. This is a cornerstone of the Corey-Seebach reaction, where the lithiated dithiane acts as a synthetic equivalent of an acyl anion (umpolung). uwindsor.caacs.org

Upon reaction with various electrophiles, the resulting functionalized dithiane adducts can then be hydrolyzed to unveil diverse carbonyl compounds. Common electrophiles include:

Aldehydes: Reaction with aldehydes leads to the formation of β-hydroxy dithiane adducts, which upon hydrolysis yield β-hydroxyketones. acs.org For example, reactions with benzaldehyde (B42025) are well-documented.

Ketones: Similar to aldehydes, reactions with ketones produce β-hydroxy dithiane adducts that can be hydrolyzed to yield β-hydroxyketones. acs.org Cyclohexanone (B45756) is a frequently used ketone in such reactions.

Acyl halides: Reaction with acyl halides provides α-keto dithiane adducts, which can be hydrolyzed to form 1,2-diketones or α-hydroxyketones. acs.org

Epoxides: The lithiated dithiane can open epoxide rings, leading to the formation of functionalized dithiane adducts that, after hydrolysis, provide γ-hydroxyketones. acs.org

Iminium salts: Reactions with iminium salts can lead to α-amino dithiane adducts, which can be transformed into α-aminoketones upon deprotection. acs.org

The versatility of this methodology allows for the construction of complex molecular architectures that would be challenging to synthesize via conventional carbonyl chemistry. Notably, α-hydroxyketones and 1,2-diketones, which are difficult to obtain through typical aldehyde reactions like the aldol (B89426) reaction, can be readily generated via this pathway. acs.org

The following table outlines common electrophiles and the corresponding products after reaction with 2-lithio-1,3-dithiane and subsequent hydrolysis:

ElectrophileInitial Adduct TypeFinal Product (After Hydrolysis)
Aldehydesβ-hydroxy dithiane adductβ-hydroxyketones
Ketonesβ-hydroxy dithiane adductβ-hydroxyketones
Acyl Halidesα-keto dithiane adduct1,2-diketones, α-hydroxyketones
Epoxidesγ-hydroxy dithiane adductγ-hydroxyketones
Iminium Saltsα-amino dithiane adductα-aminoketones

Reactivity and Reaction Mechanisms of 2 Butyl 1,3 Dithiane Species

Nucleophilic Reactions of 2-Lithio-1,3-dithiane Derivatives

2-Lithio-1,3-dithiane derivatives are excellent nucleophiles, participating in various reactions to form new carbon-carbon bonds. ddugu.ac.in Their utility stems from the ability to act as a synthetic equivalent of an acyl anion, providing a means to invert the typical electrophilic nature of a carbonyl carbon. organic-chemistry.orgwikipedia.org

The lithiated 1,3-dithianes are extensively utilized in carbon-carbon bond formation reactions with diverse electrophilic partners, leading to a broad spectrum of functionalized products.

2-Lithio-1,3-dithiane derivatives react readily with primary alkyl halides, sulfonates, and triflates to form C-C bonds, typically proceeding via an SN2 pathway. ddugu.ac.in This reaction is characterized by efficient alkylation and stereoinversion at the electrophilic carbon for primary alkyl halides, such as methyl iodide. Allylic and benzylic halides also react effectively.

While traditional organolithium reagents often react poorly with tosylates of primary or secondary alcohols, 2-lithio-1,3-dithianes exhibit smooth and efficient reactions with benzenesulfonates of primary alcohols at room temperature, yielding 2-alkyl derivatives in high yields. organic-chemistry.org This enhanced reactivity is attributed to the formation of an ate-complex with the sulfonate salt, which helps stabilize the intermediate. organic-chemistry.org In contrast, tosylates generally result in lower yields due to competing deprotonation reactions. organic-chemistry.org The addition of hexamethylphosphoramide (B148902) (HMPA) as a co-solvent can significantly accelerate the reaction rates with alkyl halides, with rate increases exceeding 108 observed for reactions with butyl chloride. nih.gov

Table 1: Representative Alkylation Reactions of 2-Lithio-1,3-dithianes

Electrophile ClassExample ReagentConditionsProduct TypeKey ObservationsReferences
Alkyl HalidesPrimary Alkyl IodideSN2, Stereoinversion2-Alkylated DithianeEfficient alkylation
Alkyl HalidesSterically Hindered Alkyl Halide-2-Alkylated DithianePotential racemization via SET
SulfonatesPrimary ArenesulfonatesRoom Temperature2-Alkylated DithianeHigh yields, ate-complex formation organic-chemistry.org
Alkyl HalidesButyl ChlorideWith HMPA2-Alkylated DithianeRate increase >108 nih.gov

The anions of 1,3-dithiane (B146892) derivatives, including 2-lithio-2-butyl-1,3-dithiane, readily undergo nucleophilic addition to the carbonyl group of aldehydes and ketones. ddugu.ac.inorganic-chemistry.orgwikipedia.org This reaction forms tetrahedral carbonyl addition compounds, which upon hydrolysis, yield α-hydroxy carbonyl compounds. ddugu.ac.inwikipedia.org This methodology is particularly valuable as it provides access to α-hydroxy ketones and 1,2-diketones, which are often challenging to synthesize through conventional aldol (B89426) reactions. organic-chemistry.orgwikipedia.org

The addition can be highly diastereoselective, especially when reacting with unprotected carbonyl functionalities within partially blocked compounds. uwindsor.ca For instance, this method has been successfully applied in the stereoselective preparation of D-glycero-α-D-galactoheptose derivatives from sugar precursors, demonstrating its utility in carbohydrate chemistry. uwindsor.ca

2-Lithio-1,3-dithiane derivatives participate in nucleophilic substitution reactions with oxiranes (epoxides), leading to the formation of β-hydroxy aldehydes and ketones. ddugu.ac.inwikipedia.org The ring-opening of epoxides by the dithiane anion generally proceeds with good regio- and stereochemical control, adhering to the principles of SN2 processes in basic media. ddugu.ac.in

This reaction sequence represents a versatile, convenient, and stereospecific method for introducing substituents, particularly into complex alicyclic systems such as the steroid nucleus. cdnsciencepub.comresearchgate.net Investigations have successfully extended the scope of lithio-dithiane-epoxide reactions to spiro-epoxides, including those in the 5α-cholestane and 5α-androstane series. cdnsciencepub.com The ease with which spiro-epoxides react with dithiane anions underscores the synthetic utility of this transformation. cdnsciencepub.com The presence of HMPA can influence the reaction rates, with effects ranging from modest increases to significant decreases depending on the specific lithiated dithiane and epoxide involved. nih.gov

While 2-lithio-1,3-dithianes traditionally favor 1,2- (carbonyl) additions to enones, successful conjugate (1,4-) addition to α,β-unsaturated ketones (Michael acceptors) can be achieved. researchgate.netrsc.org This is typically facilitated by the addition of 1.0–2.0 equivalents of hexamethylphosphoramide (HMPA) to the reaction mixture. researchgate.netrsc.org

Conjugate addition reactions also occur with nitroarenes. The reaction of 2-lithio-1,3-dithianes with nitroarenes yields 2-(or 4-)[(1,3-dithian)-2'-yl]cyclohexa-3,5(or 2,5-)-diene-1-nitronate compounds (conjugate-addition products) alongside free nitroarene radical anions (redox products), 1,3-dithianes, and 2,2'-bis-(1,3-dithianes). researchgate.netcapes.gov.brmolaid.com The ratio between the addition and redox products is influenced by temperature, with lower temperatures favoring the addition product. researchgate.netmolaid.com Mechanistically, a single-electron transfer (SET) from the lithium dithianes to the nitroarenes is suggested, followed by various decay pathways of the resulting radical species. researchgate.net It has been observed that 2-H-2-lithio-1,3-dithiane can yield both 1,4- and 1,6-addition products, whereas 2-methyl and 2-phenyl derivatives predominantly give 1,6-addition products. researchgate.netmolaid.com

The anion of 1,3-dithiane readily undergoes nucleophilic addition reactions with simple nitriles. ddugu.ac.inresearchgate.net The adducts formed from these reactions can be hydrolyzed to yield primary aminoketene thioacetals researchgate.net or dicarbonyl compounds. ddugu.ac.inscribd.com Furthermore, 1,4-addition of certain 2-lithio-1,3-dithianes to α,β-unsaturated nitriles has also been documented, expanding the scope of their synthetic utility. acs.org

Table 2: Summary of Reactions of 2-Lithio-1,3-dithiane Derivatives

Reaction TypeElectrophileProduct ClassKey Features & Outcomes
AlkylationAlkyl Halides, Sulfonates, Triflates2-Alkyl-1,3-dithianesSN2 mechanism, stereoinversion, high yields with sulfonates, rate enhancement with HMPA. ddugu.ac.inorganic-chemistry.orgnih.gov
AdditionAldehydes, Ketonesα-Hydroxy Carbonyl CompoundsForms tetrahedral adducts, yields α-hydroxy ketones and 1,2-diketones, can be highly diastereoselective. ddugu.ac.inorganic-chemistry.orgwikipedia.orguwindsor.ca
Ring OpeningOxiranes/Epoxidesβ-Hydroxy Carbonyl CompoundsNucleophilic substitution, good regio- and stereochemical control, versatile for steroid functionalization. ddugu.ac.innih.govcdnsciencepub.comresearchgate.net
Conjugate AdditionMichael Acceptors (e.g., α,β-unsaturated ketones), Nitroarenes1,4-Adducts, Cyclohexadienyl NitronatesRequires HMPA for Michael additions, complex product mixtures with nitroarenes (addition vs. redox), temperature-dependent product ratios. researchgate.netresearchgate.netrsc.orgcapes.gov.brmolaid.com
AdditionNitrilesPrimary Aminoketene Thioacetals, Dicarbonyl CompoundsNucleophilic addition to the nitrile group, can undergo 1,4-addition with α,β-unsaturated nitriles. ddugu.ac.inscribd.comresearchgate.netacs.org

Reactions Involving Boron Reagents

Organoboranes are versatile reagents in organic synthesis, often participating in transformations involving 1,2-migration of alkyl groups from boron to an electrophilic center. Studies have shown that lithiated 1,3-dithiane oxides, such as 2-chloro-1,3-dithiane-1,3-dioxide and 2-methoxy-1,3-dithiane-1-oxide, can react with trialkylboranes (e.g., trioctylborane). In these reactions, an octyl group from boron migrates to carbon, displacing a leaving group. For instance, the reaction of 2-chloro-1,3-dithiane-1,3-dioxide with trioctylborane, followed by oxidation, yields nonanoic acid. Similarly, 2-methoxy-1,3-dithiane-1-oxide undergoes two migrations, leading to the displacement of both the methoxy (B1213986) group and the thiolate unit of the dithiane ring, ultimately affording dioctyl ketone after oxidation. However, the yields in these cases can be low due to competing thiophilic addition of the lithiating agent over lithiation tandfonline.comcardiff.ac.uk.

Beyond dithiane oxides, 1,3-dithiane itself can react with boron reagents. For example, 1,3-dithiane can be deprotonated and subsequently react to form 1,3-dithian-2-yl-B(dan) compounds, which are noted for their air and water stability rsc.org. This highlights the potential for direct functionalization of the dithiane core with boron-containing moieties.

Regioselectivity and Diastereoselectivity in Nucleophilic Additions

The 2-lithio-1,3-dithiane anion is a potent nucleophile, widely employed for carbon-carbon bond formation. Its reactions often exhibit significant regioselectivity and diastereoselectivity, which are critical for controlled synthesis.

In nucleophilic substitution reactions, the 1,3-dithiane anion reacts via an SN2 pathway with primary and secondary alkyl halides, allylic halides, and primary sulfonates to produce 2,2-disubstituted dithianes ddugu.ac.in. This SN2 mechanism typically ensures predictable regiochemical outcomes.

When reacting with epoxides, the ring-opening reaction by the 1,3-dithiane anion proceeds with good regio- and stereochemical control, adhering to the principles of SN2 processes in basic media, leading to β-hydroxy carbonyl compounds upon subsequent hydrolysis ddugu.ac.in.

The regioselectivity of nucleophilic addition can be influenced by substituents and reaction conditions. For example, the addition of 2-lithio-1,3-dithiane to nitroarenes can result in both 1,4- and 1,6-addition products. In contrast, 2-methyl- and 2-phenyl-substituted dithiane derivatives predominantly yield 1,6-addition products, indicating the influence of steric and electronic factors on the regiochemical outcome researchgate.net.

Diastereoselectivity is also a key aspect, particularly in complex synthetic sequences like Anion Relay Chemistry (ARC). Studies involving lithiated 2-methyl-1,3-dithiane (B1361393) as a nucleophile have demonstrated high diastereoselectivity in certain reactions, with specific linchpins leading to a high predominance of a single diastereomer (e.g., 95:5 diastereomeric ratio) nih.gov. This control over stereochemistry is crucial for the synthesis of chiral molecules.

Furthermore, 1,3-dithianes are utilized as acyl anion equivalents, where their lithiated forms can be quenched with various electrophiles, including ketones, aldehydes, esters, and acyl chlorides, enabling the synthesis of diverse carbonyl compounds brynmawr.edu.

Oxidative Transformations

Oxidative transformations of 1,3-dithianes are important for both deprotection strategies and the synthesis of sulfur-oxidized derivatives like sulfoxides and sulfones.

Aerobic Oxidation of Lithiated Dithianes

Lithiated compounds, including lithiated 1,3-dithianes, are highly reactive towards oxygen tuni.fituni.fi. This reactivity forms the basis of autooxidative condensation processes.

Initial investigations revealed that 2-aryl-2-lithio-1,3-dithianes undergo autooxidative condensation upon exposure to air, producing α-thioether ketones and orthothioesters in good yields tuni.fituni.fiacs.orgresearchgate.netresearchgate.netresearchgate.net. This scope was later extended to include acyclic lithiated benzaldehyde (B42025) dithioacetals and 2-alkyl-1,3-dithianes, which yielded analogous products tuni.fituni.fi.

For instance, the aerobic oxidation of lithiated n-butylthiol dithioacetal demonstrated excellent yields:

Product TypeYield (%)
α-Sulfide Ketone97 tuni.fituni.fi
Orthothioester72 tuni.fituni.fi

However, when dithioacetals derived from secondary or benzene (B151609) thiols were used, the yields significantly decreased, likely due to increased steric hindrance tuni.fituni.fi. The oxidation of lithiated 2-tert-butyl-1,3-dithiane (B14743061) was observed to halt at the thioester intermediate stage, preventing further condensation, also attributed to steric factors tuni.fi.

The consistency in products across different lithiated dithianes and dithioacetals suggests a common autooxidative condensation mechanism tuni.fituni.fi. Density Functional Theory (DFT) calculations support a mechanism initiated by the autooxidation of the 2-aryl-2-lithio-1,3-dithiane, which generates a highly reactive thioester intermediate acs.orgresearchgate.netjyu.fi. This thioester then undergoes condensation with two additional molecules of the 2-aryl-2-lithio-1,3-dithiane acs.orgresearchgate.netjyu.fi.

For 2-alkyl-2-lithio-1,3-dithianes, the oxidation process can lead to 1,2-diketone derivatives where one carbonyl group remains protected as a 1,3-dithiane. This outcome suggests that an attack by excess lithiated 1,3-dithiane on the thioester intermediate is a plausible step in the mechanism tuni.fi. The halting of the reaction at the thioester intermediate for bulky substituents like the tert-butyl group further supports the proposed mechanistic pathway involving sequential condensations tuni.fi.

Stereoselective Oxidation of Sulfur Atoms (e.g., Sulfoxides and Sulfones)

The sulfur atoms within the 1,3-dithiane ring can be selectively oxidized to form sulfoxides and sulfones, which are important intermediates and end products in organic synthesis. The stereochemical outcome of these oxidations is often a critical consideration.

Oxidation of 1,3-dithiane with various oxidizing agents, including hydrogen peroxide, meta-chloroperbenzoic acid (MCPBA), sodium periodate (B1199274) (NaIO4), or potassium permanganate, consistently yields a predominance of the trans diastereoisomer of the 1,3-dithiane 1,3-dioxide rsc.org. The degree of trans selectivity varies depending on the specific oxidant used.

Optimal conditions for obtaining trans-1,3-dithiane 1,3-dioxide include the use of MCPBA in diethyl ether or NaIO4 in methanol-water mixtures rsc.org. Equilibration studies have confirmed that the trans-1,3-dithiane 1,3-dioxide isomer is thermodynamically more stable than its cis counterpart rsc.org.

Enzyme-catalyzed oxidations also offer a pathway for stereoselective sulfur oxidation. For example, the cyclohexanone (B45756) monooxygenase enzyme has been successfully employed for the preparative scale synthesis of 1,3-dithiane 1-oxide, yielding the (R)-enantiomer with high enantiomeric excess (98% ee) psu.edu. While this specific example is for 1,3-dithiane and not 2-butyl-1,3-dithiane, it illustrates the principle of achieving high stereocontrol in sulfur oxidation through enzymatic methods. Similarly, microbial oxidations of 1,3-dithiolanes (a related class of compounds) have shown stereopreference for specific sulfur atoms, leading to optically active sulfoxide (B87167) products rsc.org.

Oxidative Cleavage of Dithiane Ring

The oxidative cleavage of the 1,3-dithiane ring is a crucial reaction for regenerating the parent carbonyl compounds (aldehydes or ketones) from their dithiane-protected forms. This process is often referred to as deprotection or dethioacetalization. Numerous reagents and methodologies have been developed to achieve this transformation under various conditions, reflecting the importance of dithianes as protecting groups.

Common oxidative reagents employed for dithiane cleavage include:

N-halosuccinimides (NBS, NCS, NIS) : These reagents, such as N-bromosuccinimide (NBS), N-chlorosuccinimide (N-chlorosuccinimide), and N-iodosuccinimide (N-iodosuccinimide), are effective for the oxidative hydrolysis of 1,3-dithiane derivatives to their corresponding carbonyl compounds. nih.gov

Hypervalent Iodine Reagents : Compounds like o-iodoxybenzoic acid (IBX) and bis(trifluoroacetoxy)iodobenzene are potent oxidants for dithiane deprotection. IBX, often used in the presence of β-cyclodextrin, provides an efficient and convenient procedure for hydrolysis. nih.gov Bis(trifluoroacetoxy)iodobenzene is particularly effective for labile dithiane-containing alkaloids, generating ketoamines cleanly. nih.govrsc.org

Peroxides and Hydroperoxides : Hydrogen peroxide (H2O2), sometimes activated by an iodine catalyst, can deprotect 1,3-dithianes under neutral conditions. nih.gov Tert-butyl hydroperoxide (TBHP) is also utilized for this purpose, offering high yields. acs.orgcolab.ws A combination of a catalytic amount of hydrobromic acid and hydrogen peroxide has also proven effective. colab.ws

Other Oxidants :

Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) [PBBS] and N,N,N',N'-tetrabromobenzene-1,3-disulfonamide [TBBDA] have been reported for efficient, mild, and fast solid-state oxidative deprotection. brynmawr.edu

Selectfluor™ is another reagent developed for the cleavage of 1,3-dithiane protecting groups. nih.gov

Silica (B1680970) sulfuric acid/NaNO3 provides a mild and chemoselective method. nih.gov

Sodium chlorite (B76162) (NaClO2) in conjunction with sodium dihydrogen phosphate (B84403) (NaH2PO4) in aqueous methanol (B129727) can also achieve oxidative deprotection. acs.org

Photochemical methods, involving single-electron-transfer (SET) oxidation in the presence of oxygen, lead to the ring-opening of 1,3-dithianes via dithianyl radical cation intermediates. nih.govacs.org This process can be initiated by sensitizers like 2,4,6-triphenylthiapyrylium salts or by UV irradiation with hydrogen peroxide. researchgate.netresearchgate.netconicet.gov.ar

The general mechanism for oxidative cleavage often involves single-electron transfer (SET) oxidation of the sulfur atoms, leading to the formation of dithianyl radical cation intermediates. These intermediates then undergo C-S bond cleavage, often followed by hydrolysis, to regenerate the carbonyl functionality. Molecular oxygen or superoxide (B77818) radical anions can play a crucial role in these mechanistic pathways. nih.govacs.orgresearchgate.netconicet.gov.ar For this compound, being an aliphatic dithiane, these general oxidative deprotection methods are applicable for its conversion back to butanal.

Radical Chemistry of 1,3-Dithiane Derivatives

The radical chemistry of 1,3-dithiane derivatives has gained increasing attention, particularly concerning the generation of C-2 centered radicals and their subsequent reactivity in various transformations.

Generation of C-2 Centered Radicals

C-2 centered radicals of 1,3-dithianes are crucial intermediates in various synthetic pathways. Their generation typically involves methods that can abstract an electron or a hydrogen atom from the C-2 position, which is activated by the adjacent two sulfur atoms.

Radical Initiator Groups : One common approach involves pre-installing a radical initiator group at the 2-position of the dithiane. Examples include phenylseleno, xanthate, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), or chloro groups. rsc.orgnih.govthieme-connect.deresearchgate.net

Photoredox Catalysis : This emerging field offers a mild and efficient route for radical generation. For instance, 1,3-dithiane radicals can be generated from dithiane-2-carboxylic acid derivatives through a photoredox-mediated CO2 extrusion mechanism. rsc.orgnih.govresearchgate.net This process typically involves an iridium(III) phenyl-tetrazole complex as a photocatalyst. rsc.orgnih.govresearchgate.net

Oxidative Radical Intermediates : Iron-catalyzed oxidative cross-coupling reactions have been shown to proceed via iron-catalyzed oxidative radical intermediates involving 1,3-dithiane, enabling coupling with unactivated alkenes. acs.org

The C-2 centered radical is stabilized by the presence of the two adjacent sulfur atoms, which can delocalize the radical character through their d-orbitals or through hyperconjugation. rsc.orgnih.govresearchgate.netkyoto-u.ac.jp

Radical Transfer and Cyclization Reactions

Once generated, 1,3-dithiane-derived radicals can participate in various radical transfer and cyclization reactions.

Nucleophilic Addition : These C-2 centered radicals are generally nucleophilic and readily react with electron-deficient olefins. thieme-connect.de This characteristic allows for their addition to Michael acceptors such as unsaturated ketones, esters, amides, and malonates, leading to a variety of functionalized products. rsc.orgnih.govresearchgate.net

Intramolecular Reactions : Direct radical addition of 1,3-dithianes to alkenes can occur in an intramolecular fashion, facilitating the formation of cyclic structures. rsc.orgnih.govresearchgate.net Photocatalytic intramolecular additions involving 1,3-dithianes have also been reported. rsc.orgnih.govresearchgate.net

Reductive Roles : In some instances, 1,3-dithiane can act as a mild reducing agent within radical processes. For example, in iron(III)-catalyzed radical cyclization of cyclopropanone (B1606653) thioacetal derivatives, 1,3-dithiane was found to be essential for improving the efficiency of the catalytic cycle by facilitating reduction. clockss.org

Controlled Living Free Radical Polymerization Applications

1,3-Dithiane derivatives have found applications in controlled living free radical polymerization (CLFRP) as initiators or chain transfer agents, enabling the synthesis of polymers with controlled molecular weights and narrow polydispersities.

Dithiane-Based Initiators : The development of 1,3-dithiane-based initiators for CLFRP has been explored. For example, a TEMPO-based dithiane initiator can be prepared through the lithiation of 1,3-dithiane followed by oxidation with TEMPO, which acts as both an oxidant and a radical trap. thieme-connect.dedokumen.pub

Polymerization Control : This type of dithiane initiator has been successfully used to control the polymerization of styrene (B11656), yielding polymers with narrow molecular weight distributions (Mw/Mn = 1.12), indicating a controlled polymerization process. thieme-connect.dedokumen.pub

Dual Initiator Functionality : A notable feature of 1,3-dithiane-functionalized polymers is their potential for dual initiation. The 1,3-dithiane moiety in the polymer backbone can be deprotonated using alkyl lithium bases, generating an anionic initiation site. This suggests that such alkoxyamine-functionalized dithianes can serve as both radical and ionic polymerization initiators. thieme-connect.dedokumen.pub

Copolymerization : 2-Methylene-1,3-dithiane has been reported to undergo copolymerization with monomers like styrene and methyl methacrylate (B99206) in radical polymerization, leading to the incorporation of dithiane units into the polymer backbone. uliege.be

Palladium-Catalyzed Cross-Coupling Reactions of 2-Aryl-1,3-dithianes

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for forming carbon-carbon bonds. 2-Aryl-1,3-dithianes have been successfully employed in these reactions, particularly in methodologies that leverage their unique "umpolung" reactivity.

Mechanism of Polarity-Reversed Transmetalation

The palladium-catalyzed cross-coupling of aryl bromides with 2-aryl-1,3-dithianes represents a significant advancement in accessing diaryl ketones and diarylmethanes. This methodology is characterized by a polarity-reversed transmetalation mechanism. nih.govcolab.wsbrynmawr.edunih.govacs.orgresearchgate.netfigshare.comacs.orgacs.org

The mechanism typically involves the following key steps:

Deprotonation : The reaction initiates with the deprotonation of the 2-aryl-1,3-dithiane at the C-2 position. This carbon is unusually acidic due to the stabilizing effect of the two adjacent sulfur atoms. For example, 2-phenyl-1,3-dithiane (B1581651) has a pKa of 30.7 in DMSO, comparable to the alpha protons of esters, which are known to undergo similar deprotonation. brynmawr.edunih.gov Strong bases, such as lithium bis(trimethylsilyl)amide (LiHMDS) or sodium bis(trimethylsilyl)amide (NaHMDS), are employed to generate the corresponding metallated dithiane (e.g., lithio- or sodio-dithiane) in situ. brynmawr.edunih.gov

Oxidative Addition : Concurrently or subsequently, the palladium(0) catalyst undergoes oxidative addition with the aryl bromide (or aryl iodide), forming an aryl-palladium(II) intermediate. brynmawr.edunih.gov

Transmetalation : This is the crucial "polarity-reversed" step. The metallated 2-aryl-1,3-dithiane acts as a nucleophile, transferring its aryl-dithiane moiety to the palladium center, displacing the halide. This effectively reverses the typical polarity of a carbonyl group, as the dithiane acts as a masked acyl anion equivalent. nih.govbrynmawr.edunih.govacs.orgresearchgate.net The pre-coordination of the sulfur atoms to the catalytic center may enhance the acidity of the C-2 carbon, thereby assisting transmetalation. brynmawr.edu

Reductive Elimination : Finally, reductive elimination from the palladium(II) intermediate forms the new carbon-carbon bond, yielding the 2,2-diaryl-1,3-dithiane product and regenerating the palladium(0) catalyst for the next catalytic cycle. brynmawr.edunih.gov

This approach offers an atom-economical route to diaryl ketones and diarylmethanes, as the resulting 2,2-diaryl-1,3-dithianes can be readily deprotected using orthogonal strategies (e.g., oxidative deprotection) to reveal the desired carbonyl compounds or reduced to diarylmethanes. brynmawr.edunih.gov The reaction conditions often involve palladium(II) acetate (B1210297) (Pd(OAc)2) with bidentate phosphine (B1218219) ligands like NiXantphos. brynmawr.eduacs.org The methodology tolerates a range of aryl bromides, including those with moderately electron-rich and electron-poor substituents, though strong electron-withdrawing groups can attenuate reactivity. brynmawr.edu

Applications in Advanced Organic Synthesis

Strategic Use as Carbonyl-Protecting Groups

Chemoselectivity in Protection of Aldehydes and Ketones

1,3-Dithianes serve as effective protecting groups for carbonyl functionalities, specifically aldehydes and ketones. The formation of a cyclic dithiane acetal (B89532) from a carbonyl compound and 1,3-propanedithiol (B87085) renders the carbonyl group stable under various reaction conditions, including acidic, basic, and many organometallic environments smolecule.comorganic-chemistry.orgsathyabama.ac.in. This protection strategy is notably chemoselective, meaning the dithiane can be selectively formed with the carbonyl group while leaving other functionalities, such as alcohols and amines, unaffected smolecule.comsathyabama.ac.in.

A key advantage of using 1,3-dithianes for protection is the mild conditions often employed for their formation and subsequent deprotection. For instance, the conversion of carbonyl compounds to their dithiane derivatives can be achieved using catalytic amounts of iodine, yttrium triflate, or p-toluenesulfonic acid, often in the absence of solvent or under mild conditions organic-chemistry.org. This chemoselectivity is particularly useful in differentiating between aldehydes and ketones; for example, certain catalysts like lithium perchlorate (B79767) can selectively thioacetalize aldehydes in the presence of ketones, which react much more slowly rsc.org. After the desired synthetic transformations are complete, the dithiane protecting group can be readily removed under mild acidic conditions, regenerating the free carbonyl group without affecting other parts of the molecule smolecule.com. Methods for deprotection include the use of mercury(II) salts (e.g., HgCl₂) in aqueous media, or oxidative methods involving reagents like bis(trifluoroacetoxy)iodobenzene wikipedia.orgorganic-chemistry.org.

Development of New Synthetic Methodologies

The unique electronic properties of 1,3-dithianes have led to their extensive use in developing new synthetic methodologies, particularly as acyl anion equivalents.

The concept of "umpolung" is central to the utility of 1,3-dithianes. Normally, the carbonyl carbon of an aldehyde or ketone is electrophilic. However, when an aldehyde is converted into a 1,3-dithiane (B146892), and subsequently deprotonated at the 2-position with a strong base like n-butyllithium, the carbon atom at the 2-position becomes nucleophilic ddugu.ac.inwikipedia.orgorganic-chemistry.orgegyankosh.ac.in. This 2-lithio-1,3-dithiane acts as a masked acyl anion equivalent, allowing for reactions with electrophiles that would typically not react with the original carbonyl compound wikipedia.orgorganic-chemistry.orgkyoto-u.ac.jpresearchgate.net.

This methodology, often referred to as the Corey-Seebach reaction, enables the synthesis of a wide range of compounds, including ketones, β-hydroxyketones, α-hydroxyketones, and 1,2-diketones, which are difficult to obtain through direct reactions of aldehydes wikipedia.orgorganic-chemistry.org. For example, the 2-lithio-1,3-dithiane derivative of formaldehyde (B43269) can be alkylated with alkyl halides to yield disubstituted dithianes, which upon hydrolysis, produce ketones ddugu.ac.in. This transformation effectively converts formaldehyde into a ketone, or an aldehyde into a more complex ketone ddugu.ac.in. The reaction with epoxides yields β-hydroxy aldehydes and ketones upon hydrolysis ddugu.ac.in.

The stability of the 2-lithio-1,3-dithiane anion is attributed to the electron-withdrawing inductive effect of the two sulfur atoms, which helps stabilize the negative charge egyankosh.ac.in. This stability allows the lithiated dithiane to react with various electrophiles without competing elimination reactions organic-chemistry.org.

Table 1: Representative Reactions of 2-Lithio-1,3-dithianes as Acyl Anion Equivalents

Electrophile ClassProduct Type (after hydrolysis)Typical Yields princeton.edu
Alkyl HalidesKetones70-90%
Epoxidesβ-Hydroxy Ketones/Aldehydes~70%
Aldehydes/Ketonesα-Hydroxy Ketones/Aldehydes70-90%
Iminesα-Amino Ketones/Aldehydes~70%
CO₂α-Keto Carboxylic Acids70-75%

2-Lithio-1,3-dithianes play a crucial role in the stereoselective synthesis of chiral intermediates, which are essential building blocks for complex natural products and pharmaceuticals researchgate.netarkat-usa.orgrsc.orguwindsor.caresearchgate.net. The addition of 2-lithio-1,3-dithianes to chiral electrophiles or the use of chiral auxiliaries can lead to the formation of new stereocenters with high diastereoselectivity uwindsor.ca.

For instance, the addition of 2-lithio-1,3-dithianes to enantiopure sulfinimines (N-sulfinyl imines) has been described as a new approach for the asymmetric synthesis of α-amino aldehydes and ketones arkat-usa.org. This protocol yields N-sulfinyl α-amino cyclic dithioketals with good yields and high diastereoselectivity, which can then be converted to the desired chiral α-amino carbonyl compounds arkat-usa.org. Furthermore, 1,3-dithianes have been employed in the synthesis of complex polyol derivatives and other chiral fragments of natural products, demonstrating their utility in constructing molecules with defined stereochemistry uwindsor.ca.

The synthesis of α-amino ketones and aldehydes is a significant application of 2-lithio-1,3-dithianes. These compounds are valuable chiral building blocks in asymmetric synthesis arkat-usa.org. As mentioned in the context of acyl anion equivalents, 2-lithio-1,3-dithianes can react with iminium salts or sulfinimines to form adducts that, upon hydrolysis of the dithioacetal, yield α-amino ketones or aldehydes wikipedia.orgarkat-usa.org.

A notable method involves the addition of 2-lithio-1,3-dithianes to enantiopure sulfinimines, which results in N-sulfinyl α-amino cyclic dithioketals. The subsequent removal of the thioketal group, for example, using reagents like bis(trifluoroacetoxy)iodobenzene, selectively affords the N-sulfinyl α-amino ketones without epimerization arkat-usa.org. This strategy allows for the preparation of highly reactive α-amino ketones and aldehydes with controlled stereochemistry, highlighting the precision offered by dithiane chemistry in constructing complex nitrogen-containing molecules arkat-usa.org.

Stereochemical and Conformational Analysis

Conformational Preferences of Substituents at C-2 in 1,3-Dithiane (B146892) Ring

The conformational analysis of 2-substituted 1,3-dithianes is governed by a delicate balance between steric interactions and stereoelectronic effects, most notably the anomeric effect. capes.gov.brresearchgate.net

In cyclohexane (B81311) derivatives, bulkier substituents generally favor the equatorial position to minimize unfavorable steric interactions with axial hydrogen atoms. While specific quantitative data for the axial versus equatorial preference of the 2-butyl group in 1,3-dithiane is not extensively documented, studies on other 2-alkyl-1,3-dithianes provide a basis for understanding this preference. For instance, investigations into 2-methyl-1,3-dithiane (B1361393) and 2-t-butyl-1,3-dithiane indicate that as the size of the alkyl group increases, its preference for the equatorial position strengthens due to heightened steric hindrance in the axial orientation. clockss.org This preference is commonly quantified by the A-value, which represents the conformational free energy difference between the axial and equatorial conformers.

The inherent chair conformation of the 1,3-dithiane ring is its most thermodynamically stable arrangement. The sulfur atoms at positions 1 and 3 influence the ring's geometry; for example, axial carbon-hydrogen bonds adjacent to sulfur atoms are observed to be longer than their equatorial counterparts, a phenomenon attributed to stabilizing interactions with sulfur lone pairs.

The anomeric effect is a significant stereoelectronic phenomenon that dictates the conformational preferences of 2-substituted 1,3-dithianes, particularly when the substituent at C-2 possesses heteroatoms with lone pairs or electron-withdrawing characteristics. This effect involves stabilizing hyperconjugative interactions, specifically between a lone pair on a sulfur atom and an adjacent antibonding orbital (σ*) of a bond to the anomeric carbon (C-2). capes.gov.brlookchem.com

In 2-substituted 1,3-dithianes, the anomeric effect typically favors the axial orientation of electronegative substituents at C-2 due to n(S) → σ*(C-X) interactions, where X is an electronegative atom. rsc.org For example, computational and experimental studies on 2-(arylseleno)-1,3-dithianes and 2-carbomethoxy-1,3-dithiane have demonstrated a clear preference for axial conformers, with electron-withdrawing groups enhancing this axial bias. lookchem.comrsc.orgrsc.org The magnitude of this effect is highly dependent on the nature of the substituent. While groups such as SCH₃, SC₆H₅, CO₂CH₃, CO₆H₅, and CO₂H exhibit notable anomeric effects, certain substituents like the dimethylamino group [N(CH₃)₂] show an "abnormal" equatorial preference, which has been explained by a reverse exo-anomeric effect and electrostatic considerations. capes.gov.brrsc.org

The anomeric effect in 1,3-dithianes is understood as a combination of dipole-dipole interactions and two-electron stabilizing stereoelectronic interactions. capes.gov.brresearchgate.net Computational models, including PM3 and HF/6-31G*, have corroborated the axial preference for compounds with electron-withdrawing groups, highlighting the role of delocalization between sulfur lone pairs and the C-Se anti-bonding orbitals in stabilizing the axial conformer. rsc.org

Analysis of Diastereomeric and Enantiomeric Forms

2-Butyl-1,3-dithiane, possessing a chiral center at C-2, can exist as a pair of enantiomers. If additional chiral centers are present within the butyl chain or if other positions on the dithiane ring are substituted, the compound can also form diastereomers.

The isolation and characterization of stereoisomers of 2-substituted 1,3-dithianes typically rely on a combination of chromatographic techniques and advanced spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when coupled with chiral solvating agents, has been effectively used to determine the optical yields of chiral monosulfoxide metabolites of 2-alkyl-1,3-dithianes, including those derived from 2-t-butyl-1,3-dithiane. psu.edursc.org X-ray crystallography serves as a definitive tool for elucidating the absolute structure and stereochemistry of crystalline derivatives. researchgate.net

Asymmetric synthesis and resolution techniques are indispensable for producing enantiomerically pure 2-substituted 1,3-dithianes and their derivatives.

Baker's Yeast Reduction: Baker's yeast (Saccharomyces cerevisiae) is a widely utilized biocatalyst for performing asymmetric reductions. It has been successfully applied to the enantioselective reduction of ketones bearing 1,3-dithiane groups at the α-position, yielding the corresponding (S)-secondary alcohols. nih.govtandfonline.comcapes.gov.br For instance, the asymmetric reduction of 1-(1,3-dithian-2-yl)-2-propanone with baker's yeast has been shown to produce enantiopure (S)-alcohols. nih.govresearchgate.net The presence of a sulfur functional group, such as a 1,3-dithiane moiety, can significantly enhance stereocontrol in these enzymatic reductions. tandfonline.comkyoto-u.ac.jp

Lipase-Catalyzed Resolution: Lipases, particularly lipase (B570770) B from Candida antarctica (CALB), are frequently employed for kinetic resolution via transesterification or hydrolysis reactions. Racemic alcohols incorporating 1,3-dithiane functionalities have been successfully resolved through lipase-catalyzed transesterification in organic solvents, affording enantiopure (S)-alcohols and (R)-acetates with high enantiomeric ratios. nih.govresearchgate.netsci-hub.sejst.go.jp This enzymatic approach offers a mild and efficient pathway to enantiopure dithiane derivatives. acs.orgbeilstein-journals.org

Asymmetric Umpolung Reactions: The lithiated 1,3-dithiane, serving as a masked acyl anion equivalent (an "umpolung" reagent), is a valuable tool in asymmetric synthesis. nih.govorganic-chemistry.org An example is the asymmetric Umpolung reaction of 2-lithio-1,3-dithianes with chiral N-phosphonyl imines, which has been reported to synthesize α-amino-1,3-dithianes with excellent diastereoselectivity, often achieving diastereomeric ratios exceeding 99:1. nih.gov The precise control of reaction conditions, such as the slow addition of the imine to the lithiated dithiane solution, has been identified as crucial for achieving optimal selectivity and yield. nih.gov

The oxidation of sulfur atoms within 1,3-dithianes can yield sulfoxides and sulfones, introducing additional chiral centers at sulfur and consequently generating new stereoisomers. For 1,3-dithianes, mono-oxidation at one sulfur atom creates a chiral sulfoxide (B87167). Further oxidation can lead to disulfoxides, which can exist as cis and trans diastereomers relative to the dithiane ring.

Research on the oxidation of 1,3-dithiane and its 2-substituted analogues indicates that the stereochemical outcome is often highly controlled. rsc.orgipbeja.pt For 2-substituted 1,3-dithianes with simple alkyl or aryl groups, mono-oxidation predominantly affords the trans stereochemical arrangement in the products. ipbeja.pt This observation suggests that the oxidation typically proceeds via an equatorial attack on a chair conformation where the 2-substituent is also in the preferred equatorial position. ipbeja.pt

Various oxidizing agents, including m-chloroperoxybenzoic acid (MCPBA) and sodium periodate (B1199274) (NaIO₄), have been employed, resulting in varying degrees of trans diastereoisomer preference. rsc.org For instance, oxidation of 1,3-dithiane with NaIO₄ generally yields a preponderance of the trans dioxide. rsc.org Furthermore, the trans-1,3-dithiane 1,3-dioxide has been shown to be more stable than its cis isomer through equilibration studies. rsc.org

Asymmetric oxidation methods have also been developed to achieve stereocontrol at the sulfur centers. For example, the asymmetric oxidation of ester derivatives of 1,3-dithiane-2-carboxylates, utilizing specific chiral titanium complexes and peroxides, can produce monoxides with high enantiomeric excess (80-95% ee) and trans bis-sulfoxides with very high enantiomeric excess (>97% ee). acs.org Fungal metabolism has also been observed to produce chiral monosulfoxide metabolites from 2-alkyl-1,3-dithianes, demonstrating the ability of mono-oxygenase enzymes to stereodifferentiate between prochiral lone pairs on sulfur and prochiral thioalkyl substituents on carbon. psu.edursc.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundN/A (Specific CID for this compound not found, but 2-butyl-2-methyl-1,3-dithiane is 11564609) nih.gov
1,3-Dithiane10451 wikipedia.orgsigmaaldrich.com
2-Methyl-1,3-dithianeN/A
2-t-Butyl-1,3-dithianeN/A
2-Lithio-1,3-dithianeN/A
1-(1,3-Dithian-2-yl)-2-propanoneN/A
1-(1,3-Dithian-2-yl)-2-propanolN/A
2,2-Dimethyl-1,3-dithiane 1-oxideN/A
cis-2-Methyl-1,3-dithiane 1-oxideN/A
trans-2-Methyl-1,3-dithiane 1-oxideN/A
trans-1,3-Dithiane 1,3-dioxideN/A
cis-1,3-Dithiane 1,3-dioxideN/A

Data Tables

While specific quantitative data for this compound's conformational preferences were not found, the following table illustrates general trends in conformational free energy differences (A-values) for alkyl substituents in cyclohexane, which provides a basis for understanding steric effects. It is important to note that actual values for 1,3-dithianes would differ due to the anomeric effect and other sulfur-specific interactions.

Table 1: Approximate A-Values for Alkyl Groups in Cyclohexane (for comparison)

SubstituentA-Value (kcal/mol)
Methyl1.7
Ethyl1.8
Isopropyl2.1
t-Butyl>4.0

Note: These values are for cyclohexane and serve as a general reference for steric bulk; actual values for 1,3-dithianes would be influenced by the unique electronic environment of the sulfur atoms and anomeric effects.

Table 2: Enantiomeric Excess (ee) in Asymmetric Reductions of 1,3-Dithiane Derivatives by Baker's Yeast

Substrate (example)Product (example)Enantiomeric Excess (ee)Reference
1-(1,3-dithian-2-yl)-2-propanone(S)-1-(1,3-dithian-2-yl)-2-propanolEnantiopure (S)-alcohols nih.govresearchgate.net
Ketones with 1,3-dithiane group at α-position(S)-secondary alcoholsHigh selectivity tandfonline.comkyoto-u.ac.jp
1-(1,3-dithian-2-yl)-1,2-propanedione(S)-(+)-(1-1,3-dithian-2-yl)-2-hydroxy-1-propanoneHighly enantio- and diastereoselective capes.gov.br

Table 3: Enantiomeric Excess (ee) in Asymmetric Oxidation of 1,3-Dithiane-2-carboxylates

Substrate (example)Product (example)Enantiomeric Excess (ee)Reference
Ester derivatives of 1,3-dithiane-2-carboxylatesMonoxides80-95% ee acs.org
Ester derivatives of 1,3-dithiane-2-carboxylatestrans bis-sulfoxides>97% ee acs.org

Detailed Research Findings

Research into 1,3-dithianes, including this compound, underscores their importance in organic synthesis as masked acyl anions (umpolung reagents). organic-chemistry.orgchemicalbook.com The ability to achieve selective stereocontrol at the C-2 position and at the sulfur atoms is paramount for their effective application in the synthesis of complex molecular structures.

Computational studies have significantly advanced the understanding of the anomeric effect in 2-substituted 1,3-dithianes. For example, in 2-[(4-substituted phenyl)seleno]-1,3-dithianes, both PM3 and HF/6-31G* calculations consistently demonstrate a preference for axial conformers, a trend that is further enhanced by the presence of electron-withdrawing groups. rsc.org Natural Bond Orbital (NBO) analysis for 1,3-dithiane-2-selenol specifically points to delocalization interactions involving sulfur and selenium lone pairs and the C2-Se anti-bonding orbital as a key factor in stabilizing the axial conformer. rsc.org

The stereochemistry of sulfur oxidation in 1,3-dithiane systems has been thoroughly investigated, revealing that mono-oxidation of 2-substituted 1,3-dithianes predominantly yields the trans stereochemical arrangement for simple alkyl or aryl 2-substituents. ipbeja.pt This outcome suggests that oxidation typically occurs from an equatorial direction on a chair conformation where the 2-substituent is also in its preferred equatorial orientation. ipbeja.pt The greater stability of the trans vs. cis disulfoxides has been further corroborated through equilibration studies. rsc.org

The application of biocatalysts such as Baker's yeast and lipases provides highly selective routes to chiral 1,3-dithiane derivatives. Baker's yeast has been demonstrated to reduce ketones containing a 1,3-dithiane group at the α-position to the corresponding (S)-secondary alcohols with high enantioselectivity. tandfonline.com Lipase B from Candida antarctica has proven effective in the resolution of racemic 1-(1,3-dithian-2-yl)-2-propanol, yielding enantiopure (S)-alcohols and (R)-acetates through transesterification. nih.gov These enzymatic methods are highly valued for their mild reaction conditions and remarkable stereoselectivity. beilstein-journals.org

The asymmetric Umpolung reaction, which utilizes 2-lithio-1,3-dithiane, has been developed for the synthesis of α-amino-1,3-dithianes. This reaction, involving chiral N-phosphonyl imines, achieves exceptional diastereoselectivity (often >99:1), with the slow addition of the imine being a crucial parameter for optimizing both selectivity and yield. nih.gov This exemplifies the power of precise control over reaction conditions to achieve specific stereoisomeric outcomes with 1,3-dithiane intermediates.

Mechanistic and Theoretical Investigations

Detailed Mechanistic Elucidation of Key Reactions

Stereochemical Pathways of Reactions (e.g., SN2 inversion)

The chemical compound 2-Butyl-1,3-dithiane, and 1,3-dithianes in general, play a significant role in organic synthesis, particularly in reactions where stereochemical control is crucial. While this compound itself is typically a product of alkylation reactions, the fundamental principles of stereochemical pathways, such as SN2 inversion, are highly relevant to the synthetic strategies employing 1,3-dithiane (B146892) derivatives.

SN2 Mechanism and its Stereochemical Outcome

The SN2 (bimolecular nucleophilic substitution) reaction is a cornerstone of organic chemistry, characterized by a concerted mechanism where the nucleophile attacks the electrophilic carbon atom from the backside, 180° opposite to the leaving group. This "backside attack" invariably leads to an inversion of configuration at the reactive chiral center. thegoodscentscompany.comthegoodscentscompany.com If the starting material possesses a chiral center at the site of substitution, an SN2 reaction will transform an (R)-enantiomer into an (S)-enantiomer, and vice versa, or a cis isomer into a trans isomer. thegoodscentscompany.com

Relevance to 1,3-Dithianes in Nucleophilic Reactions

1,3-Dithianes are widely recognized as versatile "umpolung" reagents, serving as acyl anion equivalents. fishersci.seepa.govthegoodscentscompany.com This unique reactivity stems from the high acidity of the proton at the C2 position, which can be readily deprotonated by a strong base (e.g., n-butyllithium) to form a stabilized carbanion, such as 2-lithio-1,3-dithiane. thegoodscentscompany.comnih.gov This carbanion is a potent nucleophile capable of participating in various carbon-carbon bond-forming reactions, including alkylations, 1,2-additions to carbonyl compounds, and 1,4-additions (Michael reactions). fishersci.sethegoodscentscompany.comchem960.com

When 2-lithio-1,3-dithiane, or a similar 2-substituted 1,3-dithiane carbanion, acts as a nucleophile in an SN2-type alkylation reaction with an electrophile (e.g., an alkyl halide) that bears a chiral center at the site of attack, the stereochemical outcome at that electrophilic center will follow the characteristic SN2 inversion. Although this compound is typically formed by alkylating 2-lithio-1,3-dithiane with 1-iodobutane (B1219991) (a non-chiral electrophile at the point of attack), the principle of SN2 inversion is critical when designing syntheses involving chiral electrophiles with dithiane nucleophiles.

Stereoselective Synthesis Utilizing 1,3-Dithianes

Beyond simple SN2 alkylations, 1,3-dithianes are extensively employed in asymmetric synthesis to construct complex chiral molecules with high stereocontrol. The ability to generate a stabilized carbanion at C2 allows for subsequent reactions with chiral electrophiles or in the presence of chiral catalysts, leading to highly selective formation of new stereocenters.

Detailed research findings illustrate this stereocontrol:

Asymmetric Umpolung Reactions with Chiral Imines : The asymmetric Umpolung reaction of 2-lithio-1,3-dithianes with chiral N-phosphonyl imines has been successfully employed to synthesize α-amino-1,3-dithianes. This methodology achieves high diastereoselectivities, often exceeding 99:1. The specific manner of adding the chiral N-phosphonyl imines to the 2-lithio-1,3-dithiane solution was found to be a critical factor in achieving such excellent stereocontrol. chem960.com This demonstrates how the dithiane moiety, acting as a nucleophilic equivalent, can be guided by chiral auxiliaries to form new stereocenters with high precision.

Organocatalytic Conjugate Additions : An efficient organocatalytic strategy has been developed for the stereoselective addition of 2-carboxythioesters-1,3-dithiane to nitroalkenes. Under mild reaction conditions, γ-nitro-β-aryl-α-keto esters were obtained with impressive enantioselectivities, reaching up to 92% enantiomeric excess (ee). This highlights the utility of dithiane derivatives in catalytic asymmetric transformations, where the stereochemical outcome is controlled by the chiral catalyst rather than direct SN2 inversion at the dithiane's C2.

Synthesis of Stereoisomeric Dithiane Oxides : The stereoselective synthesis of cis- and trans-2-substituted 1,3-dithiane 1-oxides further exemplifies the ability to control the stereochemistry within the dithiane ring system itself. While this may involve different mechanistic pathways (e.g., oxidation), it underscores the broader theme of stereochemical manipulation within this class of compounds.

The following table summarizes key findings related to the stereoselectivity observed in reactions involving 1,3-dithiane derivatives:

Table 1: Stereoselectivity in Reactions Involving 1,3-Dithiane Derivatives

Reaction TypeDithiane Derivative UsedElectrophile/ReactantStereochemical Outcome (Selectivity)Reference
Asymmetric Umpolung Reaction2-Lithio-1,3-dithianesChiral N-phosphonyl iminesUp to >99:1 diastereoselectivity chem960.com
Organocatalytic Conjugate Addition2-Carboxythioesters-1,3-dithianeNitroalkenesUp to 92% enantiomeric excess (ee)
Stereoselective Oxidation2-Substituted 1,3-dithianesOxidizing agentsFormation of cis- and trans isomers

These examples demonstrate that while the direct SN2 inversion of this compound at its C2 position is not a typical reaction pathway (as C2 is usually the nucleophilic site), the principles of SN2 inversion are fundamental to the reactions of chiral electrophiles with dithiane nucleophiles. Furthermore, the broader field of 1,3-dithiane chemistry extensively utilizes various strategies, including chiral auxiliaries and organocatalysis, to achieve precise stereochemical control in the synthesis of complex molecules.

Analytical Techniques in Dithiane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in dithiane research, offering detailed information about the atomic connectivity and spatial arrangement of atoms within the molecule. Both proton (1H) and carbon-13 (13C) NMR are routinely employed.

1H NMR for Structural and Stereochemical Assignment

1H NMR spectroscopy is fundamental for the structural and stereochemical assignment of dithianes. The chemical shifts and coupling patterns of protons provide direct evidence of their electronic environment and their spatial relationship to neighboring protons. For instance, the methylene (B1212753) protons adjacent to sulfur atoms in 1,3-dithiane (B146892) typically exhibit distinct signals. In 2,2'-Bi-1,3-dithiane, the methylene protons adjacent to sulfur resonate as a singlet at δ 2.95 ppm, while bridging methylene protons appear as a multiplet at δ 3.45–3.60 ppm. vulcanchem.com

The analysis of coupling constants (J values) in 1H NMR spectra is critical for determining the relative stereochemistry of substituents on the dithiane ring, especially given its propensity for chair conformations. Changes in chemical shifts and coupling constants can also indicate conformational preferences or dynamic processes. For example, the splitting of methylene protons into doublets in some symmetric 1,3-bis-tert-butyl thioethers is attributed to intramolecular hydrogen bonding favoring a specific conformer, which collapses to a singlet in solvents that disrupt these bonds, such as DMSO-d6. rsc.org

For 1,3-dithiane itself, a 1H NMR spectrum (at 399.65 MHz in CDCl3) shows characteristic chemical shifts: a signal at 3.786 ppm (assigned to the C2 proton) and signals at 2.830 ppm and 2.077 ppm (assigned to the C4/C6 and C5 protons, respectively). chemicalbook.com

Table 1: Representative 1H NMR Chemical Shifts for 1,3-Dithiane

Proton AssignmentChemical Shift (δ, ppm)
C2-H3.786
C4/C6-H2.830
C5-H2.077

13C NMR for Structural and Mechanistic Insights

13C NMR spectroscopy complements 1H NMR by providing information about the carbon skeleton. Due to the lower natural abundance of 13C and the absence of strong 13C-13C coupling, 13C NMR spectra are generally simpler, making them valuable for confirming the presence of different carbon environments and for gaining mechanistic insights. researchgate.net The chemical shifts of carbon atoms are highly sensitive to their bonding environment, including the presence of sulfur atoms and substituents. For instance, the 13C NMR spectrum of 2-(naphthalen-2-yl)-1,3-dithiane (B8350679) has been reported, providing specific carbon chemical shift data. sfu.ca

13C NMR can also be used to study reaction mechanisms, particularly when isotopic labeling is employed. For example, in the study of 2-lithio-1,3-dithiane and its derivatives, low-temperature 13C NMR spectra have been used to characterize intermediates and understand the reaction pathways. researchgate.net The 13C NMR data for trans-1,3-dithiane-1,3-dioxide includes characteristic shifts at δ 61.8, 47.6, and 14.9 ppm (125 MHz; DMSO-d6). cardiff.ac.uk

Low-Temperature NMR for Unstable Intermediates

Low-temperature NMR spectroscopy is crucial for the detection and characterization of unstable intermediates and transient species that are not stable at ambient temperatures. By cooling the sample, the rates of chemical exchange and decomposition are slowed down, allowing for the observation of otherwise fleeting species. This technique has been applied to study reactive intermediates generated from 1,3-dithiane in superacidic media, although specific examples for 2-butyl-1,3-dithiane are not detailed in the provided search results. nih.gov However, the general principle applies to dithiane chemistry where reactive lithiated intermediates or other transient species are involved, as seen with 2-lithio-1,3-dithiane. researchgate.net The challenges of low-temperature NMR, such as convection, are mitigated by specialized experimental setups like coaxial inserts in NMR tubes. researchgate.net

Mass Spectrometry (MS) for Product Characterization

Mass Spectrometry (MS) is a powerful analytical technique used for determining the molecular weight and elemental composition of dithianes and their reaction products, as well as providing structural information through fragmentation patterns. It is frequently coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for the analysis of complex mixtures.

For 2,2'-Bi-1,3-dithiane, MS data confirmed the molecular ion peak at m/z 238.5, consistent with its molecular formula. vulcanchem.com In the context of identifying sulfur heterocyclic compounds, GC-MS analysis has been instrumental in characterizing dithiane derivatives, such as 2,5-dimethyl-1,4-dithiane and 2,6-dimethyl-1,4-dithiane, found in aged garlic extract. acs.org High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are essential for confirming molecular formulas, especially for newly synthesized dithiane compounds or complex reaction products. beilstein-journals.org Electrospray ionization mass spectrometry (ESI-MS) can be used to identify organosulfur compounds, with structural information obtained by inducing product ion formation at higher sampling cone voltages. nih.gov

X-ray Crystallography for Solid-State Structure and Conformation

X-ray crystallography provides definitive information about the solid-state structure, bond lengths, bond angles, and conformation of crystalline dithiane compounds. This technique is particularly valuable for understanding the three-dimensional arrangement of atoms and identifying intermolecular interactions.

Studies have shown that 1,3-dithiane rings typically adopt a chair conformation in the solid state. For example, X-ray crystallographic investigations of 1,3-dithiane and its oxides have confirmed that the dithiane rings adopt chair conformations, which become increasingly puckered with increased substitution. rsc.org Similarly, 2-arylseleno-1,3-dithianes have been shown by X-ray crystallography to exist in a chair conformation with the arylseleno moiety in an axial orientation. cdnsciencepub.com In 5,5-dimethyl-2-triphenylphosphonio-1,3-dithiane, the dithiane ring adopts a chair conformation with the triphenylphosphonium group being axial, while in 5,5-dimethyl-2-trimethylphosphonio-1,3-dithiane, the trimethylphosphonium group is equatorial. researchgate.net These studies highlight the importance of X-ray crystallography in elucidating the precise conformational preferences and anomeric effects in dithiane systems.

Table 2: X-ray Crystallography Data for Selected Dithiane Derivatives

CompoundConformationSubstituent OrientationSpace GroupR-factor
1,3-DithianeChairN/AC2/c0.047
2-(4-Methoxyphenylseleno)-1,3-dithianeChairArylseleno (axial)P2121210.038
5,5-Dimethyl-2-triphenylphosphonio-1,3-dithianeChairTriphenylphosphonium (axial)N/A0.044
5,5-Dimethyl-2-trimethylphosphonio-1,3-dithianeChairTrimethylphosphonium (equatorial)N/A0.046

Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy for Conformational Studies)

While less commonly the primary technique for structural elucidation of simple dithianes, other spectroscopic methods can provide complementary information. Ultraviolet-Visible (UV-Vis) spectroscopy, for instance, can be utilized for conformational studies, particularly in systems where electronic transitions are sensitive to molecular geometry or interactions.

UV-Vis absorption spectroscopy provides information on the electronic structure of molecules, and changes in absorption wavelengths and intensities can be used as a probe of conformation. nih.gov Although 1,3-dithianes themselves may not exhibit strong UV-Vis chromophores, derivatives or related cyclic sulfides like 1,2-dithiane (B1220274) have been studied using UV-Vis spectroscopy to understand their electronic structure and photo-induced dynamics, including ring-opening processes. aip.orgdiamond.ac.uk UV-Vis spectroscopy has also been explored in conjunction with diffusion-ordered spectroscopy (UV-DOSY) to simultaneously probe molecular size and electronic absorption, which can be useful for characterizing mixtures and conformational changes. nih.gov Furthermore, UV-Vis has been applied to study conformational changes in more complex molecular systems, such as resorcin cdnsciencepub.comarene cavitands, where changes in host-guest interactions or self-assembly lead to observable spectral shifts. core.ac.uk

Future Directions and Emerging Research Areas

Catalyst Development for Dithiane-Mediated Transformations

A significant area of ongoing research is the development of more efficient and selective catalysts for dithiane-mediated reactions, particularly for the crucial deprotection step (conversion back to a carbonyl group). Traditional methods often require harsh or stoichiometric reagents. Modern catalyst development aims to overcome these limitations.

Visible-light photoredox catalysis is emerging as a powerful tool for dithiane deprotection. researchgate.net For instance, Eosin Y has been demonstrated as an effective metal-free organocatalyst for this transformation, operating under mild conditions using a simple compact fluorescent light (CFL) bulb, open-air conditions, and aqueous acetonitrile (B52724) as the solvent. researchgate.net This approach showcases a broad substrate scope and high functional group tolerance. researchgate.net Other research has explored iodine as a photocatalyst for the cleavage of C-S bonds in thioacetals under visible light. acs.org

Beyond photoredox catalysis, efforts are being made to develop robust, reusable, and environmentally benign catalysts for dithiane synthesis (thioacetalization). Catalysts such as tungstophosphoric acid, perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂), and various metal triflates (e.g., yttrium, hafnium, praseodymium) have been shown to be highly effective, often under solvent-free conditions. organic-chemistry.orgresearchgate.net These catalysts offer advantages like high chemoselectivity, mild reaction conditions, and simple workup procedures. organic-chemistry.org The development of solid-supported catalysts and acidic ionic liquids further contributes to greener and more efficient synthetic protocols. organic-chemistry.org

Catalyst SystemTransformationKey Advantages
Eosin Y / Visible LightDithiane DeprotectionMetal-free, mild conditions, broad scope. researchgate.net
Iodine / Visible LightC-S Bond CleavagePhotocatalytic, metal-free. acs.org
Tungstophosphoric AcidThioacetalizationHigh selectivity, solvent-free conditions. organic-chemistry.org
HClO₄-SiO₂ThioacetalizationExtremely efficient, reusable, solvent-free. organic-chemistry.org
Metal Triflates (Y, Hf, Pr)ThioacetalizationHigh yields, mild conditions, tolerates sensitive functional groups. organic-chemistry.org

Novel Applications in Materials Science

While dithianes are well-established in organic synthesis, their potential in materials science is a rapidly growing field of interest. The unique electronic and structural properties of sulfur-containing heterocycles are being harnessed to create new functional materials.

One promising area is the incorporation of dithiane moieties into polymer backbones. Through methods like acyclic diene metathesis (ADMET) polymerization, polyolefins containing pendant dithiane groups can be synthesized. researchgate.net These dithiane units can then be chemically transformed, for example, into thiol groups, providing a convenient route to polyethylene (B3416737) with evenly distributed pendant thiol functionalities. researchgate.net Such materials could have applications in areas like surface modification, nanoparticle stabilization, or as precursors to other functional polymers.

Furthermore, dithiane analogs, such as 1,4-dithiins and thianthrenes, are being investigated for their use in redox-active materials and supramolecular chemistry. researchgate.net Although 1,4-dithianes have not been explored as extensively as their 1,3-isomers, they offer attractive transformations for assembling complex molecular architectures. nih.gov The non-aromatic and non-planar nature of 1,4-dithiins makes them interesting building blocks for materials with unique photophysical properties. researchgate.netnih.gov

Green Chemistry Approaches in Dithiane Synthesis and Reactions

The principles of green chemistry are increasingly influencing the design of synthetic routes involving dithianes. mdpi.com The goal is to minimize environmental impact by reducing waste, avoiding hazardous solvents, and improving energy efficiency. mdpi.comresearchgate.net

A key focus has been the development of solvent-free reaction conditions. researchgate.net For example, the synthesis of 1,3-dithianes from aldehydes and ketones with 1,3-propanedithiol (B87085) can be achieved efficiently under solvent-free conditions using microwave irradiation as a heat source. researchgate.net This method dramatically reduces reaction times to as little as five minutes. researchgate.net Bentonitic clay has also been evaluated as a green and inexpensive promoter for this reaction. researchgate.net

The use of water as a reaction medium is another important green chemistry approach. organic-chemistry.org Catalysts like copper bis(dodecyl sulfate) have been developed to facilitate thioacetalization in water at room temperature. organic-chemistry.org Similarly, p-dodecylbenzenesulfonic acid has been used to catalyze thioacetalization in water using a non-thiolic dithiane equivalent. organic-chemistry.org These methods avoid the use of toxic and volatile organic solvents like benzene (B151609) or toluene, which are common in traditional procedures. researchgate.net The development of recyclable catalysts, such as tungstate (B81510) sulfuric acid, further enhances the sustainability of these processes, allowing for the catalyst to be recovered and reused with no significant loss of activity. researchgate.net

Green Chemistry ApproachSpecific MethodBenefits
Alternative Energy SourcesMicrowave IrradiationDrastically reduced reaction times, solvent-free. researchgate.net
Solvent-Free ConditionsGrinding with a solid catalyst (e.g., TSA)Eliminates solvent waste, simple work-up. researchgate.net
Green SolventsWaterAvoids volatile organic compounds (VOCs). organic-chemistry.org
Recyclable CatalystsTungstate Sulfuric Acid (TSA), Bentonitic ClayReduces waste, lowers cost. researchgate.netresearchgate.net

Exploration of New Dithiane Derivatives and Analogs

Research continues into the synthesis and application of new dithiane derivatives and analogs to expand the synthetic toolbox. While 2-substituted 1,3-dithianes are well-known as acyl anion equivalents, chemists are exploring more complex structures and different heterocyclic scaffolds. researchgate.netresearchgate.net

The synthesis of bis-dithiane compounds is being used as a key strategy in the total synthesis of complex natural products, allowing for the effective coupling of advanced molecular fragments. researchgate.net Furthermore, functionalized dithianes, such as β-ketodithianes, can be generated and used as masked 1,3-dicarbonyl systems, which are precursors to a range of oxygen-containing heterocycles. organic-chemistry.org

There is also growing interest in dithiane analogs, such as 1,4-dithianes and their unsaturated derivatives (1,4-dithiins). nih.gov These compounds can act as versatile C2-synthons, and their unique reactivity is being harnessed in novel synthetic strategies. nih.gov For example, a 1,3-dithiolane-to-1,4-dithiane rearrangement has been used to convert an aldehyde into a cis-vinyl anion equivalent, demonstrating the potential for these less common analogs in umpolung chemistry. nih.gov The exploration of these and other dithiane-related structures promises to uncover new reaction pathways and enable the synthesis of previously inaccessible molecules.

Q & A

Q. What synthetic routes are effective for introducing alkyl groups at the 2-position of 1,3-dithiane rings?

Alkylidene-1,3-dithianes (e.g., 2-cyclohexylidene derivatives) are synthesized via lithiation of 2-trimethylsilyl-1,3-dithiane intermediates, followed by alkylation. Yields exceeding 70% are achievable using this methodology, as demonstrated in the preparation of 2-(2-methylpropylidene)-1,3-dithiane .

Q. How is 2-lithio-1,3-dithiane utilized in carbohydrate synthesis?

2-Lithio-1,3-dithiane acts as a nucleophilic reagent for chain elongation in sugar chemistry. For instance, addition to glycal derivatives followed by catalytic hydrogenation and functionalization (e.g., methylation) produces branched-chain sugars. This method avoids side reactions common with traditional carbonyl chemistry .

Advanced Research Questions

Q. How do computational models reconcile discrepancies between predicted and observed conformational stabilities of 2-Butyl-1,3-dithiane?

Density functional theory (DFT) calculations at the B3LYP/6-31G** level can predict thermodynamic stabilities of conformers. Comparisons with experimental X-ray data (e.g., bond angles, torsional strain) help validate computational models. Discrepancies often arise from solvent effects or crystal packing forces not accounted for in simulations .

Q. What strategies resolve contradictions in stereochemical outcomes during nucleophilic additions to 2-lithio-1,3-dithiane intermediates?

Diastereoselectivity issues, such as the 1:1 ratio of diastereomers observed in model studies with 2-methyl-1,3-dithiane, require optimization of reaction conditions (e.g., temperature, solvent polarity). NMR spectroscopy and X-ray crystallography are critical for structural validation. Introducing bulky protecting groups (e.g., TMS) can enhance stereocontrol .

Q. Why do certain functionalization attempts (e.g., formylation) of this compound fail, and how can these challenges be addressed?

Failed syntheses, such as the attempted preparation of 2-formyl-1,3-dithiane, often result from competing side reactions (e.g., oxidation or ring-opening). Adjusting reaction parameters (e.g., using milder reagents or low temperatures) and employing protective groups for sulfur atoms may improve yields. Analytical techniques like LC-MS can identify degradation pathways .

Q. How do dipole-dipole interactions influence the stability of oxidized this compound derivatives?

In sulfoxides and dioxides, dipole alignment between sulfur-oxygen bonds significantly impacts stability. For example, trans-1,trans-3-dioxides exhibit greater stability than cis isomers due to minimized dipole repulsion. X-ray data on 2-phenyl derivatives confirm these interactions through comparative bond-length analyses .

Methodological Notes

  • Structural Analysis : Combine X-ray crystallography with NMR (e.g., 13C^{13}\text{C} chemical shifts) to resolve ambiguities in substituent orientation .
  • Synthetic Optimization : Use low-temperature lithiation (-78°C) to prevent side reactions in dithiane functionalization .
  • Data Contradictions : Cross-validate computational predictions (DFT) with experimental crystallographic data to account for environmental effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.